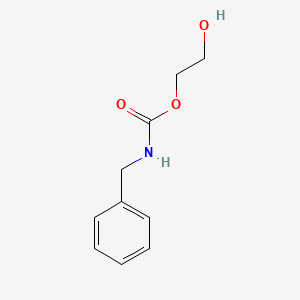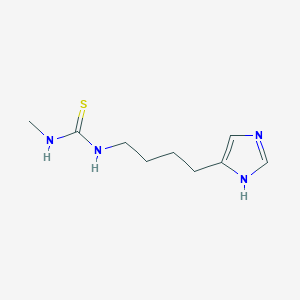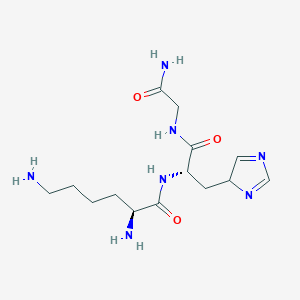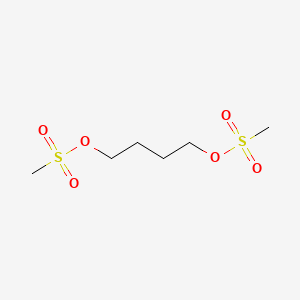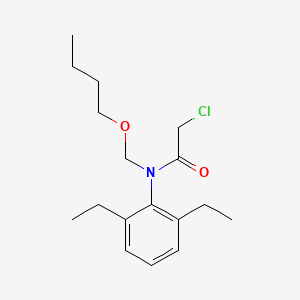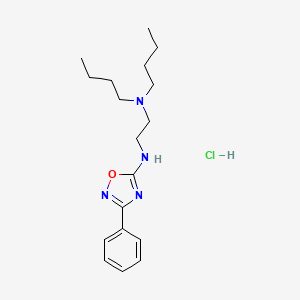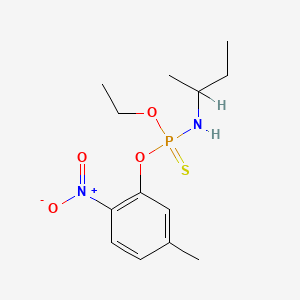
Butyrospermol
Vue d'ensemble
Description
Butyrospermol is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50O . It is found in the herbs of Portulaca oleracea L .
Synthesis Analysis
The synthesis of Butyrospermol involves the use of distinct triterpene synthases. More than eighty years after the isolation of butyrospermol from shea butter, a butyrospermol synthase was characterized .Molecular Structure Analysis
The molecular structure of Butyrospermol consists of 30 carbon atoms, 50 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for Butyrospermol is 52084716 .Physical And Chemical Properties Analysis
Butyrospermol is a powder with a molecular weight of 426.7 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 498.3±44.0 °C at 760 mmHg, and a flash point of 221.0±20.7 °C .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Butyrospermol is known for its anti-inflammatory properties . It is a component of shea butter, which has been used in various studies to evaluate its effectiveness in reducing inflammation. The triterpene esters, including butyrospermol, are responsible for these bioactivities .
Cancer Chemopreventive Properties
Research has indicated that butyrospermol may possess cancer chemopreventive properties . This is attributed to its role in modulating pathways involved in cell proliferation and apoptosis, which are key processes in cancer development .
Skincare Formulation
Due to its high levels of non-glyceridic lipids, butyrospermol is increasingly popular in skincare products and cosmetic formulations. Its inclusion in these products is due to its moisturizing and healing properties, making it beneficial for skin health .
Protease-Inhibitory Activities
Butyrospermol has been studied for its protease-inhibitory activities . These activities are important because they can help in the treatment of various diseases where proteases play a crucial role, such as in viral infections and certain types of cancer .
Triterpene Ester Composition Analysis
The triterpene ester composition of shea nuts, which includes butyrospermol, has been analyzed to understand its distribution in different African countries. This research is crucial for the selection of shea butter with specific properties for industrial and pharmaceutical applications .
Novel Bioactive Compound Isolation
Butyrospermol has been isolated from various natural sources, including the fruit of the Chinese mangrove. These studies aim to discover new bioactive compounds that can be used in the development of new drugs and therapeutic agents .
Safety and Hazards
The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 13 Butyrospermol parkii (shea)-derived ingredients, which include Butyrospermol. They concluded that these ingredients are safe in the present practices of use and concentration when formulated to be non-sensitizing .
Relevant Papers The relevant papers retrieved include a safety assessment of Butyrospermum parkii (Shea)-derived ingredients, which includes Butyrospermol , and a paper highlighting the triterpene ester components of shea butter and their bioactivities .
Mécanisme D'action
Target of Action
Butyrospermol is a protolimonoid extracted from shea (Euphorbia). It is a long-chain fatty acid ester first discovered from natural products
Mode of Action
It is known to exhibit antifeedant and antitumor activities
Biochemical Pathways
It is known that euphorbia species, from which butyrospermol is extracted, are characterized by a net of laticifers producing large amounts of triterpenes . These metabolites can be converted into fuel by the methods of the oil industry .
Result of Action
Butyrospermol has been reported to exhibit antifeedant and antitumor activities . .
Propriétés
IUPAC Name |
(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCPNLDOZNSML-XGKJEQFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Butyrospermol | |
CAS RN |
472-28-6 | |
| Record name | Butyrospermol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYROSPERMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of butyrospermol?
A1: Butyrospermol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.
Q2: What spectroscopic data is available for butyrospermol?
A2: Butyrospermol's structure has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , ] These techniques provide information about its functional groups, carbon framework, and fragmentation pattern, confirming its identity and purity.
Q3: What are the known biological activities of butyrospermol?
A3: While research on butyrospermol's specific mechanisms is ongoing, several studies highlight its potential. It's been identified as a constituent of shea butter [, , ], known for its anti-inflammatory and potential anti-tumor promoting properties. []
Q4: Is butyrospermol found in any specific plant sources?
A4: Yes, butyrospermol has been found in various plant sources, including:
- Shea tree (Vitellaria paradoxa): It's a major component of shea butter, present as both free alcohol and esters. [, , ]
- Chinese mangrove (Xylocarpus granatum): Isolated as fatty acid esters from the fruit. []
- Osage orange (Maclura pomifera): Found alongside other triterpenes like lupeol. [, ]
- Cudrania cochinchinensis: Isolated from the root extract. []
- Syzygium aqueum: Found in the stem bark. []
- Populus tremuloides heartwood: Identified along with other triterpene alcohols like α- and β-amyrin and lupeol. [, ]
- Euphorbia fischeriana: Isolated from the roots. []
Q5: Are there any known derivatives of butyrospermol with biological activity?
A5: Yes, butyrospermol cinnamate, an ester derivative, has shown significant anti-inflammatory activity in studies. It was found to be more potent than its acetate counterpart and other triterpenes like alpha-amyrin cinnamate. [] This highlights the potential impact of structural modifications on butyrospermol's biological activity.
Q6: What are some of the key analytical methods used to study butyrospermol?
A6: Research on butyrospermol utilizes various analytical techniques, including:
- Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate, identify, and quantify butyrospermol from complex mixtures. [, , , ]
- Spectroscopy: IR, NMR, and MS are employed for structural characterization and confirmation of butyrospermol's identity. [, , , , , , , , , , , , , , , , , , , , , , , ]
- Chemical Synthesis and Modification: Methods to synthesize and modify butyrospermol's structure are crucial for generating analogs and exploring structure-activity relationships. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





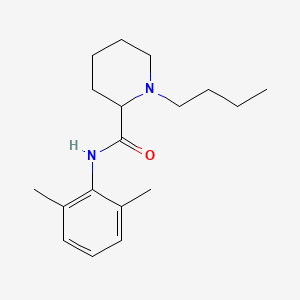
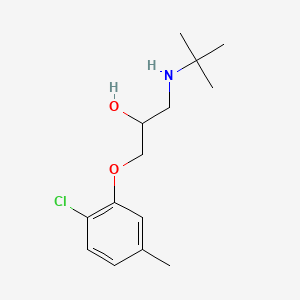

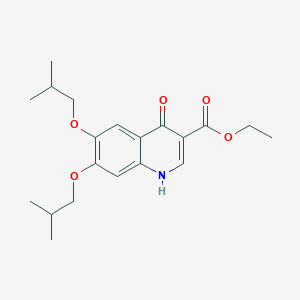
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
